beta-NicotyrineL-Tartrate
Description
Beta-Nicotyrine (CAS 487-19-4) is a pyridine derivative with the chemical formula C₁₀H₁₀N₂ and a molecular weight of 158.2 g/mol . It is structurally characterized as 3-(1-methyl-2-pyrrolyl)pyridine, featuring a pyrrole ring linked to a pyridine moiety. Notably, beta-Nicotyrine is distinct from nicotine derivatives like Nicotine Tartrate, which are used in therapeutic contexts (e.g., smoking cessation) .
Properties
Molecular Formula |
C14H16N2O6 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-(1-methylpyrrol-2-yl)pyridine |
InChI |
InChI=1S/C10H10N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2-8H,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
PTXGRAGZPFUOEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-NicotyrineL-Tartrate typically involves the reaction of beta-Nicotyrine with tartaric acid. The process begins with the complete dissolution of tartaric acid in a protic solvent to obtain a tartaric acid solution. Beta-Nicotyrine is then added dropwise to this solution under controlled conditions to form the tartrate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Beta-NicotyrineL-Tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the molecule and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Beta-NicotyrineL-Tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.
Industry: this compound is used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of beta-NicotyrineL-Tartrate involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that mediate fast neurotransmission in the central and peripheral nervous systems. This compound binds to these receptors, modulating their activity and influencing various physiological processes. The specific molecular targets and pathways involved include the activation of calcium signaling pathways and the modulation of neurotransmitter release .
Comparison with Similar Compounds
Structural and Functional Differences
Beta-Nicotyrine vs. Nicotine Tartrate :
- Beta-Nicotyrine lacks the tetrahydropyridine ring and methylpyrrolidine group present in nicotine. Its tartrate form (if synthesized) would differ from Nicotine Tartrate, which is a salt of nicotine and tartaric acid used to stabilize nicotine in pharmaceuticals .
- Nicotine Tartrate targets nicotinic receptors, whereas beta-Nicotyrine’s biological activity remains undefined in the evidence.
Beta-Nicotyrine vs. LSZ L-Tartrate: LSZ L-Tartrate, a lysergic acid derivative, has a complex ergoline structure with a tartrate counterion, enabling solubility for neurological research.
Beta-Nicotyrine vs. Sodium Antimonyl L-Tartrate: Sodium Antimonyl L-Tartrate is an inorganic-organic hybrid used in catalysis, leveraging antimony’s Lewis acidity. Beta-Nicotyrine, as a neutral organic compound, lacks catalytic utility but may serve as a precursor in heterocyclic chemistry .
Research and Industrial Relevance
- Pharmacological Agents : Nicotine Tartrate and Cinitapride Tartrate are clinically validated, whereas beta-Nicotyrine’s applications are exploratory. LSZ L-Tartrate remains a research tool in neuroscience .
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